

Chemical and Pharmacological Profile of Vicriviroc

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Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

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The table below summarizes the core chemical and pharmacological data for **Vicriviroc**, compiled from the search results.

Property	Specification / Value	Source / Notes
Systematic Name (IUPAC)	(4,6-dimethylpyrimidin-5-yl){4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}methanone	[1] [2]
Molecular Formula	C ₂₈ H ₃₈ F ₃ N ₅ O ₂	[1] [2]
Molar Mass	533.639 g/mol (free base)	[2]
CAS Number	599179-03-0 (maleate salt)	[3] [4]
Drug Class	Piperazine-based, small-molecule CCR5 receptor antagonist	[5] [1] [3]
Mechanism	Non-competitive allosteric antagonist of the CCR5 co-receptor	[1]
IC ₉₀ (Anti-HIV-1, PBMCs)	1.8 - 10 nM (range across different viral strains)	[4]

Property	Specification / Value	Source / Notes
K _i (CCR5 Binding)	2.5 nM	[4]

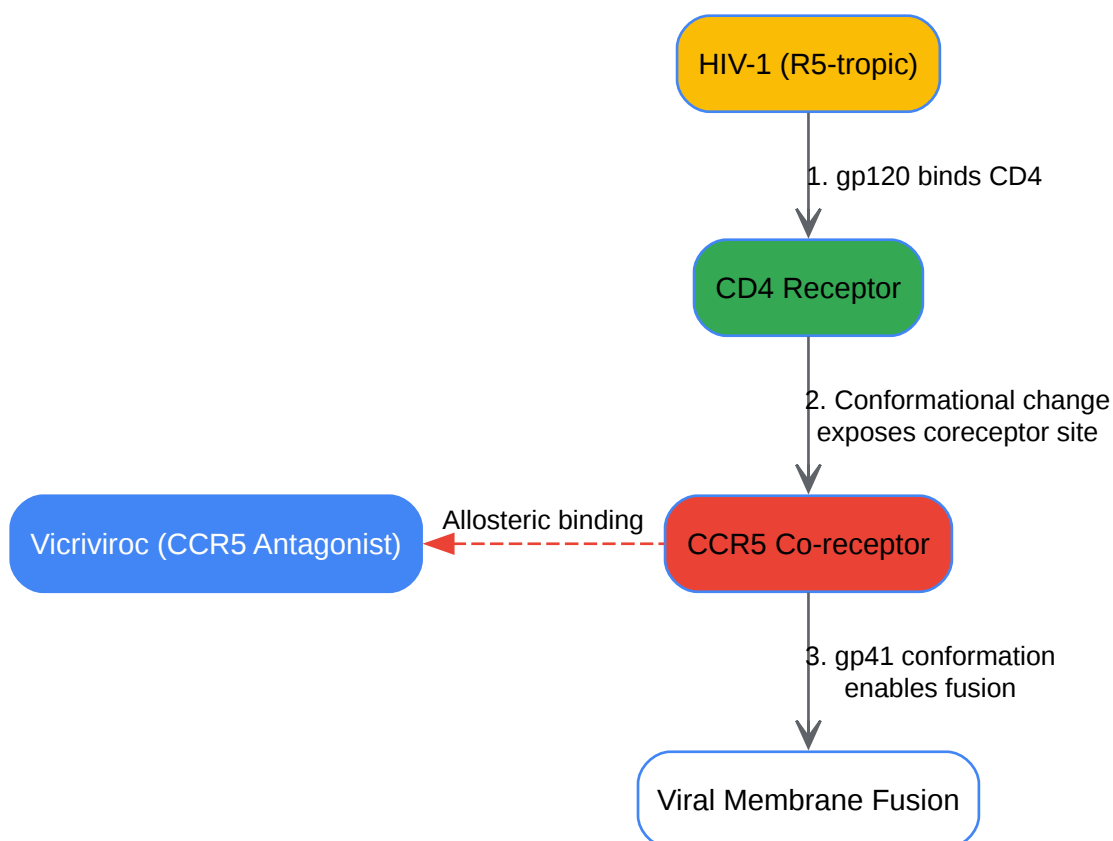
Synthesis and Characterization

While a detailed public synthesis protocol is not available, the search results provide insights into the chemical structure and synthetic approaches:

- **Core Structure:** **Vicriviroc** is based on a **piperazinopiperidine amide** template. This scaffold is recognized as a promising structure for developing CCR5 antagonists [6].
- **Synthetic Strategy:** A "forward- and reverse-synthesis" approach has been reported for creating libraries of analogous compounds. This methodology uses a **4-substituent-4-aminopiperidine** building block as a common key intermediate to construct the piperazinopiperidine nucleus, allowing for variation at critical pharmacophore sites [6].
- **Isotopically Labeled Forms:** The synthesis of several isotopically labelled forms of SCH 417690 (**Vicriviroc**)—including tritium (³H), deuterium (²H₄), and carbon-14 (¹⁴C)—has been described for use in absorption, distribution, metabolism, and excretion (ADME) studies, receptor binding assays, and as analytical standards [7].

Mechanism of Action and Key Experiments

Vicriviroc blocks HIV-1 entry by specifically targeting the host cell's CCR5 co-receptor.



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Vicriviroc binds allosterically to CCR5, preventing the conformational changes needed for HIV-1 fusion.

Detailed Experimental Protocols

The primary literature describes several key assays used to characterize **Vicriviroc**'s activity and mechanism [5]:

- **PBMC Replication Assay**
 - **Purpose:** To determine the compound's effectiveness at inhibiting viral replication in human peripheral blood mononuclear cells (PBMCs).
 - **Methodology:** PHA-stimulated PBMCs are pre-incubated with serial dilutions of **Vicriviroc**, then infected with a primary CCR5-tropic HIV-1 isolate (e.g., 25-100 TCID₅₀). After washing away residual virus, cells are cultured with the compound for 4-6 days. Viral replication is quantified by measuring p24 antigen levels in the supernatant via ELISA. The EC₅₀ and EC₉₀ values are calculated using non-linear regression software.

- **PhenoSense HIV-1 Entry Assay**

- **Purpose:** A rapid, single-cycle assay to measure susceptibility of pseudoviruses with specific resistance mutations.
- **Methodology:** Pseudotyped viruses, generated by co-transfecting HEK293 cells with an HIV-1 genomic vector (containing a luciferase reporter) and an envelope plasmid (e.g., JrCSF), are used to infect U87-CD4-CCR5 target cells in the presence of **Vicriviroc**. Infection is measured by luciferase activity 72 hours post-inoculation. The percent inhibition is calculated relative to a no-drug control.

- **Drug Combination Studies (Chou-Talalay Method)**

- **Purpose:** To evaluate whether **Vicriviroc** acts synergistically, additively, or antagonistically with other antiretroviral drugs.
- **Methodology:** PHA-stimulated PBMCs are infected with HIV-1 in the presence of single drugs or fixed-ratio combinations of **Vicriviroc** and other agents (e.g., Zidovudine, Enfuvirtide). After 7 days of culture, p24 levels are measured. The data are analyzed using the median-effect principle and isobologram technique to calculate a Combination Index (CI).

Resistance and Cross-Resistance Profile

Understanding resistance is critical for clinical application. Research shows that HIV-1 can develop resistance to **Vicriviroc** through mutations in the viral envelope glycoprotein gp160.

Virus Strain	Characteristics	Fold-Resistance to Vicriviroc	Cross-Resistance Notes
CC101.19	Selected for resistance to AD101 (experimental CCR5i)	~9.3-fold	Remains susceptible to Maraviroc (MVC) [8]
D1/85.16	Selected for resistance to Vicriviroc (VVC)	~8.5-fold	Shows high resistance to SCH-C (68-fold) [8]
RU570-VCVres	Primary isolate selected for VVC resistance	N/A	Mapping implicates a 200-amino acid region (C2-V5) in gp160, not just the V3 loop [9]

Clinical Development Summary

Vicriviroc's clinical development pathway provides context for its research status:

- **Phase II Results:** In the VICTOR-E1 trial with treatment-experienced patients, **Vicriviroc** (20 or 30 mg once daily) plus an optimized background therapy (OBT) was superior to OBT alone at 48 weeks [10].
- **Phase III Outcome:** Subsequent Phase III trials (VICTOR-E3/E4) in a similar population **did not show a significant benefit** over the optimized background regimen alone. Consequently, development for treatment-experienced patients was not pursued [10].
- **Status:** **Vicriviroc** has **not been approved** for clinical use and remains an investigational compound [1] [10].

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